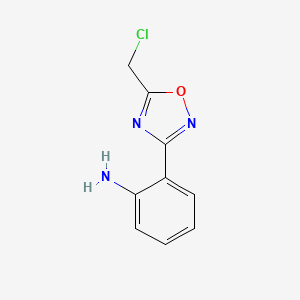

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

Description

FT-IR Spectroscopy

Key absorption bands include:

NMR Spectroscopy

Mass Spectrometry

The ESI-MS spectrum displays a molecular ion peak at m/z 209.63 [M+H]⁺ , with fragmentation patterns consistent with loss of Cl (–35.5 Da) and NH₂ (–16 Da).

Tautomeric and Conformational Dynamics

The 1,2,4-oxadiazole ring exhibits limited tautomerism due to its aromatic stability. However, the chloromethyl group introduces conformational flexibility:

- Rotational barriers : The C–CH₂Cl bond permits free rotation, but steric hindrance from the oxadiazole ring restricts the chloromethyl group to a gauche conformation relative to the aniline substituent.

- Resonance effects : Electron withdrawal by the oxadiazole ring polarizes the aniline NH₂ group, reducing its basicity (pKa ~3.5 vs. ~4.6 for unsubstituted aniline).

Table 2: Conformational Energy Analysis

| Conformation | Relative Energy (kJ/mol) |

|---|---|

| Gauche | 0.0 |

| Anti | +2.3 |

Properties

IUPAC Name |

2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBPWVGVJYBSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649653 | |

| Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-74-8 | |

| Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidoxime and Acyl Chloride Cyclization

One classical and widely used approach is the cyclization of amidoximes with acyl chlorides or chloroacetyl chloride derivatives. This method, originally described by Tiemann and Krüger and further refined in recent studies, proceeds under mild to moderate heating conditions and often uses bases such as pyridine or triethylamine to facilitate the reaction.

- Reaction conditions: Reflux in toluene or other aprotic solvents at 110–120°C.

- Catalysts: Pyridine or tetrabutylammonium fluoride (TBAF) can enhance yields.

- Yields: Typically high (>85%) when stoichiometry and anhydrous conditions are well controlled.

- Purification: Silica gel chromatography with ethyl acetate/hexane gradients.

This route involves treating an amidoxime intermediate with chloroacetyl chloride, which introduces the chloromethyl group concomitantly with ring closure to form the oxadiazole (Table 1).

Amidoxime and Carboxylic Acid Esters

Another method involves the cyclization of amidoximes with activated carboxylic acid derivatives such as methyl or ethyl esters, or acid anhydrides, often in the presence of coupling reagents like EDC, DCC, or CDI.

- Reaction medium: Typically polar aprotic solvents like DMSO or DMF.

- Catalysts: Bases such as sodium hydroxide or potassium carbonate.

- Yields: Variable, ranging from moderate to good (11–90%), depending on substituents and reaction time.

- Limitations: Presence of active groups (-OH, -NH2) in substrates can hinder reaction.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This approach uses nitrile oxides and nitriles to form the oxadiazole ring via cycloaddition.

- Catalysts: Platinum(IV) complexes have been used to improve reactivity.

- Conditions: Mild temperatures, but often limited by poor solubility of starting materials.

- Drawbacks: Low yields, side product formation, and expensive catalysts limit practical use.

Introduction of the Chloromethyl Group

The chloromethyl substituent is often introduced via reaction with chloroacetyl chloride or by chloromethylation of preformed oxadiazole rings.

- Typical reagent: Chloroacetyl chloride.

- Reaction conditions: Reflux in toluene or similar solvents.

- Control: Precise stoichiometric control (e.g., 1:2 molar ratio amidoxime to chloroacetyl chloride) is crucial.

- Stability: The chloromethyl group is hydrolytically labile; thus, anhydrous conditions and inert atmosphere storage are recommended.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Amidoxime precursor + Chloroacetyl chloride (1:2 molar ratio), reflux in toluene, pyridine base | Cyclization and chloromethyl group introduction | >85 |

| 2 | Purification by silica gel chromatography (ethyl acetate/hexane gradient) | Isolation of pure product | — |

Table 1. Typical synthetic route for this compound.

Analytical Confirmation and Purity Assessment

Post-synthesis, the compound's structure and purity are confirmed by:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to detect aromatic protons (δ 7.2–8.0 ppm) and chloromethyl protons (δ 4.5–4.8 ppm).

- High-Resolution Mass Spectrometry (HRMS): Exact mass matching molecular formula C9H8ClN3O.

- Chromatography: HPLC-UV with C18 columns to detect impurities.

- Elemental Analysis: To verify C, H, N, Cl content.

- Thermal Analysis (TGA-DSC): To assess thermal stability (decomposition above 200°C).

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Amidoxime + Chloroacetyl chloride | Amidoxime, chloroacetyl chloride | Pyridine, toluene reflux | 110–120°C, reflux | >85% | High yield, straightforward | Requires anhydrous conditions |

| Amidoxime + Carboxylic acid esters | Amidoxime, methyl/ethyl esters | NaOH/DMSO superbase | Room temp to reflux, 4–24 h | 11–90% | One-pot, simple purification | Long reaction time, sensitive substrates |

| 1,3-Dipolar cycloaddition | Nitrile oxides, nitriles | Pt(IV) catalyst | Mild, Pt catalysis | Low to moderate | Mild conditions | Expensive catalyst, low yield |

| Vilsmeier reagent activation | Amidoximes, carboxylic acids | Vilsmeier reagent | One-pot, mild | 61–93% | Good yield, simple | Requires reactive reagents |

| Mechanochemistry (prospective) | Solid reagents | Mechanical grinding | Solvent-free | Potentially quantitative | Green, fast | Not yet applied to this compound |

Chemical Reactions Analysis

Types of Reactions

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:

Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

Oxidation: Nitrosoaniline or nitroaniline derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline has shown promise in medicinal applications, particularly in the development of antitumor agents . Studies indicate that it acts as a dual inhibitor of Mer and c-Met kinases, which are often overexpressed in tumors. For instance, one study reported IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM for its inhibitory activity against these kinases.

Key Findings:

- Anticancer Activity: Effective against various cancer cell lines.

- Mechanism of Action: Interacts with biological targets such as enzymes and receptors.

Antimicrobial Properties

The oxadiazole ring is known for its diverse biological activities, including antimicrobial and antifungal properties. Compounds containing oxadiazole structures have been investigated for their effectiveness against various pathogens. The presence of the chloromethyl group may enhance these biological activities.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to create various derivatives through chemical modifications.

Case Studies

Several studies have documented the applications of this compound in various contexts:

- Antitumor Drug Development: Research focusing on the synthesis and evaluation of derivatives targeting Mer and c-Met kinases has highlighted the compound's potential as an effective therapeutic agent.

- Antimicrobial Activity Assessment: Studies have demonstrated its effectiveness against specific bacterial strains and fungi, supporting its use in developing new antimicrobial agents.

- Chemical Synthesis Innovations: As a versatile building block in organic synthesis, it has been utilized to create novel compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for other functional groups, enhancing the compound’s binding affinity and specificity. The aniline moiety can participate in hydrogen bonding and other interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Chloromethyl vs. Trifluoromethyl Substituents

- 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline

- The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, increasing the compound’s metabolic stability and lipophilicity compared to the chloromethyl analog.

- The absence of a reactive chloromethyl group reduces its utility in nucleophilic substitution reactions but enhances stability under acidic or basic conditions.

Chloromethyl vs. Dichlorophenyl Substituents

Positional Isomerism of the Aniline Group

Ortho- vs. Para-Substituted Aniline

Biological Activity

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, with the chemical formula and CAS number 886365-74-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The oxadiazole moiety is often associated with anticancer properties and has been explored for its ability to inhibit various biological targets.

Biological Activity Overview

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. Specifically, studies have shown that this compound may act through several mechanisms:

- Cytotoxicity : The compound demonstrates cytotoxic effects against various cancer cell lines.

- Apoptosis Induction : It has been reported to induce apoptosis in cancer cells through activation of the p53 pathway and caspase cascades.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.

Anticancer Activity

A study highlighted the compound's effectiveness against human leukemia cell lines such as CEM-13 and U-937. The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent cytotoxicity compared to conventional chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| CEM-13 | 0.65 | Doxorubicin |

| U-937 | 2.41 | Doxorubicin |

The mechanisms underlying the anticancer effects of this compound include:

- Induction of Apoptosis : Flow cytometry assays demonstrated that the compound effectively induces apoptosis in MCF-7 breast cancer cells via increased p53 expression and caspase-3 activation .

- Inhibition of Carbonic Anhydrases : The compound has shown selective inhibition against human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

Case Studies

Several case studies have evaluated the biological activity of oxadiazole derivatives:

- Study on Breast Cancer Cells : In vitro studies indicated that compounds similar to this compound exhibit higher cytotoxicity against MCF-7 cells than standard treatments .

- Molecular Docking Studies : Computational studies revealed strong interactions between the oxadiazole moiety and target proteins involved in cancer pathways. These interactions suggest a potential for developing novel therapeutic agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, and what reagents are critical for its formation?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving chloroacetyl chloride. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine yields chloromethyl-oxadiazole derivatives . Another approach involves reacting precursor amidoximes with chloroacetyl chloride in dry toluene or pyridine under reflux (6–12 hours), followed by recrystallization . Key reagents include chloroacetyl chloride (introducing the chloromethyl group) and bases like triethylamine or pyridine to drive the reaction.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Due to the reactive chloromethyl group (-CH2Cl), the compound is prone to hydrolysis and nucleophilic substitution. Storage under inert atmospheres (argon/nitrogen) at low temperatures (−20°C) in anhydrous solvents (e.g., dry DCM or toluene) is recommended. Stability tests via TLC or HPLC should be conducted periodically .

Q. What safety precautions are necessary when working with this compound?

- Methodological Answer : Chloromethyl derivatives may release toxic HCl upon decomposition. Use fume hoods, nitrile gloves, and eye protection. Refer to Safety Data Sheets (SDS) for aniline derivatives (e.g., 2,6-di(propan-2-yl)aniline) for guidance on spill management and first aid .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Parameters to optimize include:

- Solvent : Dry toluene or pyridine enhances reactivity by minimizing side reactions .

- Temperature : Reflux (110–120°C) balances reaction rate and decomposition.

- Catalyst : Triethylamine accelerates cyclization by scavenging HCl .

- Reaction Time : Monitor via TLC; extended reflux (≥6 hours) may improve yield but risks byproduct formation .

Q. What analytical techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement) .

- NMR : ¹H/¹³C NMR to identify the aniline NH2 (δ 5.2–5.5 ppm) and chloromethyl CH2Cl (δ 4.3–4.6 ppm) .

- HRMS : Confirm molecular mass (exact mass: 209.035 Da for C9H8ClN3O) .

Q. How does the chloromethyl group influence the compound’s reactivity in further functionalization?

- Methodological Answer : The -CH2Cl group undergoes nucleophilic substitution (e.g., with NaN3 to form azides) or elimination under basic conditions. For example, in energetic materials research, substitution with azidomethyl groups enhances detonation velocity . Kinetic studies (e.g., monitoring via ¹H NMR) can quantify reaction rates with different nucleophiles .

Q. What contradictions exist in reported synthesis methods, and how can they be resolved?

- Methodological Answer : Discrepancies in solvent choice (triethylamine vs. pyridine) and reaction time (4 vs. 6 hours) may arise from precursor purity or scale effects. Systematic reproducibility studies under controlled conditions (e.g., varying solvents/catalysts) with HPLC purity analysis are recommended .

Q. What role does this compound play in the development of high-energy materials?

- Methodological Answer : Its chloromethyl group serves as a precursor for azidomethyl-functionalized derivatives, which are key in liquid rocket propellants. For example, NaN3 substitution yields 4,5-bis(5-(azidomethyl)-1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole, a high-energy-density compound .

Methodological Considerations Table

Key Research Gaps and Recommendations

- Mechanistic Studies : Detailed kinetic analyses of substitution reactions (e.g., SN2 vs. radical pathways) are lacking.

- Thermal Stability : Differential Scanning Calorimetry (DSC) data for decomposition thresholds is needed for safety protocols.

- Biological Activity : Limited data on pharmacological potential; explore via molecular docking with oxadiazole-targeted enzymes (e.g., bacterial enoyl-ACP reductase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.